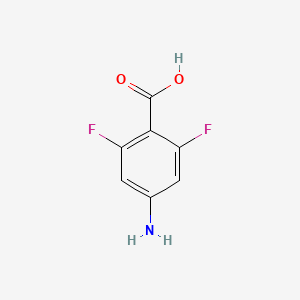

4-Amino-2,6-difluorobenzoic acid

Vue d'ensemble

Description

4-Amino-2,6-difluorobenzoic acid is a chemical compound with the CAS Number: 154314-62-2 and a molecular weight of 173.12 . It is a yellow to brown solid and its molecular formula is C7H5F2NO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, one amino group, and one carboxylic acid group . The exact positions of these substituents on the benzene ring can influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .Applications De Recherche Scientifique

Spectroscopy and Molecular Analysis

4-Amino-2,6-difluorobenzoic acid's applications primarily revolve around molecular analysis and spectroscopy. Studies have employed techniques like FT-Raman and FT-IR spectroscopy to investigate its structure. For instance, Sundaraganesan, Ilakiamani, and Dominic Joshua (2007) conducted a detailed study on the vibrational frequencies, infrared intensities, and Raman scattering activities of 2-amino-4,5-difluorobenzoic acid, providing insights into its molecular behavior and structure (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Chemical Modification and Electrochemical Applications

Another significant area of application is in chemical modification and electrochemical studies. For example, 4-Aminobenzoic acid has been used in modifying glassy carbon electrodes. Research by Jianyun Liu et al. (2000) shows how 4-Aminobenzoic acid can be covalently grafted on a glassy carbon electrode, enhancing its electrochemical properties (Liu, Cheng, Liu, & Dong, 2000).

Interaction with Other Chemical Compounds

There's also significant interest in how this compound interacts with other compounds. For example, research on the interaction of 4-aminobenzoic acid with various alkali metals showed changes in vibrational spectra and NMR characteristics. The work by Świsłocka, Samsonowicz, Regulska, and Lewandowski (2006) provides valuable insights into these interactions, which are crucial for understanding the compound's behavior in different environments (Świsłocka, Samsonowicz, Regulska, & Lewandowski, 2006).

Environmental and Biosensor Applications

Environmental analysis and biosensor development are other areas where this compound finds application. For instance, in the study of water movement in porous media, Jaynes (1994) explored the use of 2,6-difluorobenzoic acid as a tracer, comparing its properties to other fluorobenzoates (Jaynes, 1994). Additionally, 4-Aminobenzoic acid modified electrodes have been researched for their potential in sensing applications, as evidenced by the work of Guocheng Yang et al. (2012) (Yang, Yu, Jia, & Zhao, 2012).

Mécanisme D'action

Target of Action

It is known to be used in the preparation of amides , suggesting that it may interact with proteins or enzymes that facilitate amide bond formation.

Mode of Action

4-Amino-2,6-difluorobenzoic acid reacts with ammonia to form an amide and hydrogen fluoride This suggests that it may act as a substrate in biochemical reactions, particularly those involving the formation of amide bonds

Biochemical Pathways

Given its role in the formation of amides , it may be involved in protein synthesis or other processes where amide bonds are formed

Result of Action

As it is used in the preparation of amides , it may contribute to the formation of proteins or other biomolecules in the cell

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Amino-2,6-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of amides. It reacts with ammonia to form an amide and hydrogen fluoride . The compound interacts with various enzymes and proteins, facilitating the formation of amide bonds. These interactions are crucial for the compound’s role in biochemical synthesis and pharmaceutical applications.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic pathways, impacting the overall cellular function . Additionally, it may alter gene expression patterns, thereby influencing cellular behavior and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s ability to form amide bonds is a key aspect of its molecular mechanism, as it facilitates the synthesis of various biochemical compounds . These interactions can also result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other compounds, potentially altering its biochemical effects . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, depending on its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as facilitating biochemical synthesis and improving cellular function. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in amide synthesis is particularly noteworthy, as it contributes to the formation of various biochemical compounds. These interactions are essential for understanding the compound’s overall impact on metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization . The compound’s distribution within cells can affect its biochemical activity and overall function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its role in cellular processes and biochemical reactions.

Propriétés

IUPAC Name |

4-amino-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYUIHNYUYKPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301119 | |

| Record name | 4-Amino-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154314-62-2 | |

| Record name | 4-Amino-2,6-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154314-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)

![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)